molecular formula C25H30N2O2 B13824437 4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole

4-Benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole

Cat. No.: B13824437
M. Wt: 390.5 g/mol
InChI Key: ZIDQHNROIGAKIB-UHFFFAOYSA-N
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Description

(4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) is a chiral compound that belongs to the class of oxazoline derivatives. These compounds are known for their applications in asymmetric synthesis and catalysis due to their ability to form stable complexes with various metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reaction: The two oxazoline units are then coupled using a suitable linker, such as pentane-3,3-diyl, under conditions that promote the formation of the desired bis-oxazoline compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:

  • Use of high-purity starting materials.
  • Controlled reaction temperatures and times.
  • Efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of amino alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl groups or the oxazoline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolones, while reduction may produce amino alcohols.

Scientific Research Applications

(4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) has several applications in scientific research, including:

    Asymmetric Catalysis: The compound is used as a ligand in metal-catalyzed asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

    Medicinal Chemistry: It can be used in the synthesis of chiral drugs and pharmaceuticals.

    Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by lowering activation energies and increasing reaction rates.

Comparison with Similar Compounds

Similar Compounds

    (4R,4’R)-2,2’-(Butane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole): Similar structure but with a different linker.

    (4R,4’R)-2,2’-(Hexane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole): Similar structure but with a longer linker.

Uniqueness

(4R,4’R)-2,2’-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) is unique due to its specific linker length, which can influence the stability and reactivity of the metal complexes it forms. This can result in different catalytic properties compared to similar compounds.

Properties

IUPAC Name

4-benzyl-2-[3-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-3-25(4-2,23-26-21(17-28-23)15-19-11-7-5-8-12-19)24-27-22(18-29-24)16-20-13-9-6-10-14-20/h5-14,21-22H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDQHNROIGAKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)CC2=CC=CC=C2)C3=NC(CO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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